2-(4-Fluoropyridin-2-YL)ethanamine

Description

Contextualization of Fluoroalkylamine Motifs in Organic Synthesis

Fluoroalkylamine motifs are structural units that contain a fluorine atom attached to an alkyl chain which, in turn, is connected to an amine group. The introduction of fluorine into organic molecules can dramatically alter their properties. The high electronegativity of fluorine can influence the basicity of the nearby amine group, affecting its interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. The presence of fluorine can also impact a molecule's lipophilicity and membrane permeability, crucial parameters in drug design.

The synthesis of fluoroalkylamines has been an active area of research, with various methods developed for their preparation. These methods are crucial for accessing a diverse range of fluorinated building blocks for use in drug discovery and development.

Significance of Fluorinated Pyridine (B92270) Derivatives in Chemical Design

Pyridine and its derivatives are ubiquitous in pharmaceuticals and agrochemicals. rsc.orgacs.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological macromolecules. Fluorination of the pyridine ring further modulates its electronic properties, reactivity, and metabolic fate. For instance, a fluorine substituent can alter the pKa of the pyridine nitrogen and influence its susceptibility to nucleophilic aromatic substitution reactions, providing a handle for further chemical modification. rsc.org

The development of methods for the precise introduction of fluorine into pyridine rings is a significant area of synthetic chemistry. rsc.org This allows for the fine-tuning of molecular properties and the creation of novel chemical entities with desired biological activities. Pyridine-based compounds have been successfully employed as anticancer, anti-inflammatory, and antimicrobial agents, highlighting the importance of this scaffold in medicinal chemistry. acs.orgnih.gov

Overview of Research Directions for 2-(4-Fluoropyridin-2-YL)ethanamine

While specific, in-depth research dedicated solely to this compound is not extensively documented in publicly available literature, its structural components suggest several potential research applications. Given the prevalence of both the fluoroethylamine and fluoropyridine motifs in bioactive molecules, this compound is a prime candidate for use as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Research efforts involving this compound would likely focus on its incorporation into larger molecular frameworks to probe structure-activity relationships in various biological targets. Its primary amine group provides a convenient point for derivatization, allowing for the attachment of various functional groups through amide bond formation or other coupling reactions. The fluorinated pyridine ring can participate in a range of chemical transformations, offering further avenues for structural diversification. The exploration of its use in the development of novel kinase inhibitors, receptor antagonists, or other targeted therapies represents a promising direction for future research.

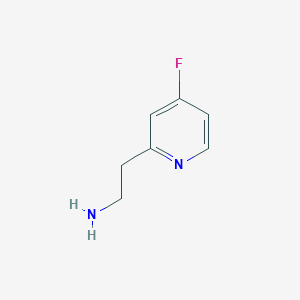

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9FN2 |

|---|---|

Molecular Weight |

140.16 g/mol |

IUPAC Name |

2-(4-fluoropyridin-2-yl)ethanamine |

InChI |

InChI=1S/C7H9FN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1,3,9H2 |

InChI Key |

LDUANTAQOSPAKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1F)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Fluoropyridin 2 Yl Ethanamine and Its Chiral Variants

Development of Approaches for the 4-Fluoropyridin-2-yl Core Precursors

The creation of the 4-fluoropyridin-2-yl scaffold is the foundational step for the synthesis of the target compound. Various methods have been established to produce key precursors, such as 4-fluoropyridine (B1266222) and 2-amino-4-fluoropyridine.

One of the earliest methods for synthesizing 4-fluoropyridine is a variation of the Balz-Schiemann reaction. nii.ac.jp This process involves the diazotization of 4-aminopyridine (B3432731) in the presence of hydrofluoric acid, followed by thermal decomposition of the resulting diazonium salt. nii.ac.jp However, the synthesis presents challenges due to the water sensitivity of 4-fluoropyridine, which can lead to the formation of byproducts like N-(4'-pyridyl)-4-pyridone. nii.ac.jp

A more contemporary and structured approach has been developed for the synthesis of 2-amino-4-fluoropyridine, a highly useful precursor. This multi-step synthesis begins with 2-pyridine carboxylic acid. The process involves the fluorination of the pyridine (B92270) ring to yield 4-fluoropyridine-2-carboxylic acid, which is then converted into 4-fluoropyridine-2-carboxamide. The final step is a Hofmann amide degradation reaction that transforms the carboxamide into the desired 2-amino-4-fluoropyridine. google.com Other strategies include the nucleophilic substitution of 2-fluoropyridine (B1216828) with lithium amides to generate 2-aminopyridine (B139424) derivatives. researchgate.net

| Precursor | Starting Material | Key Reaction Type | Reference |

|---|---|---|---|

| 4-Fluoropyridine | 4-Aminopyridine | Balz-Schiemann Reaction | nii.ac.jp |

| 2-Amino-4-fluoropyridine | 2-Pyridine Carboxylic Acid | Fluorination, Amidation, Hofmann Degradation | google.com |

| 2-Fluoropyridines | Pyridine N-Oxides | Activation and Nucleophilic Fluorination | acs.org |

Direct Synthesis of 2-(4-Fluoropyridin-2-YL)ethanamine

Once the fluorinated pyridine core is obtained, the ethanamine side chain can be introduced through several synthetic pathways.

Reductive amination is a powerful and widely used one-pot method for synthesizing amines from carbonyl compounds. libretexts.orgnih.gov The reaction proceeds by the formation of an imine or iminium ion intermediate from the reaction of an aldehyde or ketone with an amine, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com

For the synthesis of this compound, this pathway would typically involve the reaction of (4-fluoropyridin-2-yl)acetaldehyde with an ammonia (B1221849) source. A mild reducing agent is required to selectively reduce the iminium ion without affecting the carbonyl starting material. youtube.com Sodium cyanoborohydride (NaBH₃CN) is a common choice for this purpose because it is less reactive towards aldehydes and ketones but effectively reduces the more electrophilic iminium ion. youtube.comyoutube.com

| Reducing Agent | Typical Substrate | Key Advantage | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes/Ketones + Amines | Mild; selective for iminium ions over carbonyls. | youtube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes/Ketones + Amines | Mild and less toxic than NaBH₃CN. | libretexts.org |

| Catalytic Hydrogenation (e.g., H₂/Ni) | Aldehydes/Ketones + Amines | Used in industrial-scale synthesis. | libretexts.org |

An alternative to reductive amination involves building the ethanamine side chain through a sequence of reactions. A common and effective strategy is the reduction of a nitrile intermediate. libretexts.org This two-step sequence begins with a suitable starting material, such as 2-(chloromethyl)-4-fluoropyridine. A nucleophilic substitution reaction with sodium cyanide (NaCN) would yield (4-fluoropyridin-2-yl)acetonitrile. The nitrile group can then be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄), affording the final product, this compound. libretexts.org This method effectively adds a two-carbon chain with a terminal amine group to the pyridine core.

| Step | Reactant | Reagent | Product | Reference |

|---|---|---|---|---|

| 1 | 2-(Halomethyl)-4-fluoropyridine | NaCN or KCN | (4-Fluoropyridin-2-yl)acetonitrile | libretexts.org |

| 2 | (4-Fluoropyridin-2-yl)acetonitrile | LiAlH₄ followed by H₂O | This compound | libretexts.org |

Enantioselective Synthesis of Chiral this compound Analogs

While this compound itself is achiral, its derivatives, particularly those with substitution on the ethanamine side chain, can be chiral. The synthesis of single-enantiomer chiral analogs is of significant interest and can be achieved through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For chiral amine synthesis, asymmetric hydrogenation of a prochiral enamine or the asymmetric reductive amination of a ketone are prominent strategies. nih.gov For instance, a precursor ketone, such as 1-(4-fluoropyridin-2-yl)propan-2-one, could undergo reductive amination in the presence of a chiral catalyst system, such as one based on rhodium or iridium with chiral phosphine (B1218219) ligands, to produce a chiral amine analog with high enantioselectivity. nih.gov These methods offer an elegant and atom-economical route to enantiopure compounds.

The chiral auxiliary approach involves covalently bonding a chiral molecule to a substrate to direct a subsequent reaction in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. Pseudoephedrine and its analog, pseudoephenamine, are highly effective chiral auxiliaries for the asymmetric alkylation of enolates derived from carboxylic acid amides. harvard.edu

In a potential synthesis of a chiral analog, (4-fluoropyridin-2-yl)acetic acid could be coupled with (1R,2R)-pseudoephenamine. The resulting amide can be deprotonated to form a chiral enolate, which then reacts with an alkyl halide. The steric influence of the auxiliary directs the alkylating agent to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary, for example, by hydrolysis or reduction, would yield the enantiomerically enriched α-alkylated carboxylic acid or alcohol, which can be further converted to the desired chiral amine. harvard.edu

Optimization of Reaction Conditions and Yields in this compound Synthesis

While specific optimization data for the synthesis of this compound is not extensively documented in publicly available literature, general principles for optimizing the reduction of pyridylacetonitriles can be applied to enhance the yield and purity of the final product. The optimization process would focus on the reduction of the nitrile precursor, 2-(4-fluoropyridin-2-yl)acetonitrile (B1396083).

Optimization of Lithium Aluminum Hydride (LiAlH₄) Reduction

For the reduction of nitriles using LiAlH₄, several parameters can be adjusted to improve the outcome:

Solvent: The choice of solvent is crucial. Anhydrous diethyl ether and tetrahydrofuran (B95107) (THF) are standard solvents for LiAlH₄ reductions. numberanalytics.comnumberanalytics.comadichemistry.com The solubility of the substrate and the reaction temperature can be influenced by the solvent, thereby affecting the reaction rate and yield.

Temperature: The reaction temperature is a critical factor. LiAlH₄ reductions are often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently refluxed to ensure complete reaction. numberanalytics.com Careful temperature control can minimize the formation of byproducts.

Stoichiometry of Reagents: The molar ratio of LiAlH₄ to the nitrile substrate is important. An excess of the reducing agent is typically used to ensure complete conversion of the starting material.

Workup Procedure: The workup procedure, which involves quenching the excess LiAlH₄ and hydrolyzing the intermediate aluminum complexes, must be performed carefully to avoid hazards and maximize product isolation. numberanalytics.combyjus.com A sequential addition of water and a base, such as sodium hydroxide (B78521) solution, is a common and effective workup method.

Optimization of Catalytic Hydrogenation

Catalytic hydrogenation offers several variables that can be fine-tuned for optimal performance:

Catalyst Selection: The choice of catalyst is paramount. Raney nickel is a highly effective and cost-efficient catalyst for nitrile reduction. masterorganicchemistry.comnih.govwikipedia.org Other catalysts, such as palladium on carbon (Pd/C) or platinum-based catalysts, may offer different selectivity and activity profiles. The catalyst loading is also a key parameter to optimize.

Hydrogen Pressure: The pressure of the hydrogen gas can significantly influence the reaction rate. Higher pressures generally lead to faster reductions, but the optimal pressure needs to be determined experimentally for a specific substrate and catalyst system.

Temperature: The reaction temperature affects both the rate and selectivity of the hydrogenation. An optimal temperature range must be identified to ensure efficient conversion without promoting side reactions, such as hydrogenolysis of the fluorine substituent.

Solvent: The choice of solvent can impact the solubility of the substrate and the activity of the catalyst. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used for nitrile hydrogenations with Raney nickel.

The following table summarizes potential optimization parameters for the synthesis of this compound via the reduction of its nitrile precursor.

| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation (e.g., with Raney Nickel) |

| Reducing Agent/Catalyst | Lithium Aluminum Hydride | Raney Nickel, Pd/C, Platinum catalysts |

| Solvent | Anhydrous Diethyl Ether, THF | Ethanol, Methanol |

| Temperature | 0 °C to reflux | Room temperature to elevated temperatures |

| Pressure | Atmospheric | Atmospheric to high pressure |

| Key Considerations | Stoichiometry of LiAlH₄, careful workup | Catalyst activity and loading, hydrogen pressure |

Chiral Variants

The synthesis of chiral variants of this compound would require an asymmetric synthesis approach. One potential strategy could involve the asymmetric reduction of the nitrile precursor. This could theoretically be achieved using a chiral catalyst or a chiral reducing agent. However, specific methods for the asymmetric reduction of 2-(4-fluoropyridin-2-yl)acetonitrile are not well-documented. Asymmetric hydrogenation of similar prochiral substrates is a known method for producing chiral amines, often employing chiral phosphine ligands in combination with transition metals like rhodium or iridium. researchgate.netyoutube.com The development of a stereoselective synthesis for the chiral enantiomers of this compound would likely necessitate significant research and optimization of such asymmetric catalytic systems.

Mechanistic Insights into the Reactivity of 2 4 Fluoropyridin 2 Yl Ethanamine

Reactivity Profiles of the Primary Amine Moiety

The terminal primary amine group is the primary center of reactivity in 2-(4-Fluoropyridin-2-YL)ethanamine, exhibiting characteristic nucleophilic properties.

Nucleophilic Characteristics in Carbon-Nitrogen Bond Formation

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in reactions that form new carbon-nitrogen bonds. libretexts.org This reactivity is analogous to other primary amines, which are known to engage in nucleophilic substitution and addition reactions. savemyexams.comchemguide.co.uk The nucleophilicity of the amine in this compound is expected to be comparable to that of similar alkylamines. However, the presence of the electron-withdrawing 4-fluoropyridin-2-yl group can modulate this reactivity.

In SN2 reactions with alkyl halides, the amine attacks the electrophilic carbon, displacing the halide and forming a secondary amine. The reaction proceeds via a backside attack, and its rate is influenced by the steric hindrance of both the amine and the alkyl halide. msu.edu

Table 1: Expected Relative Reactivity in Nucleophilic Substitution

| Substrate | Expected Relative Rate |

|---|---|

| Methyl Iodide | Highest |

| Ethyl Bromide | High |

| Isopropyl Chloride | Moderate |

This table is illustrative and based on general principles of SN2 reactions.

Condensation and Cycloaddition Reactions

Primary amines are well-known to undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). wikipedia.orgchemistrysteps.com This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, followed by the elimination of a water molecule. libretexts.orgpressbooks.pub The formation of the imine is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture.

The primary amine of this compound is expected to readily react with a variety of aldehydes and ketones to furnish the corresponding N-(2-(4-fluoropyridin-2-yl)ethyl)imines.

Furthermore, while direct [3+2] cycloaddition reactions involving the unactivated primary amine are not common, derivatives of the amine, such as azides or nitrones, can participate in such transformations. More relevant are aza-Diels-Alder reactions where imines derived from this compound could act as dienophiles or be part of a diene system, leading to the formation of nitrogen-containing six-membered rings. The electronic nature of the 4-fluoropyridin-2-yl substituent would be expected to influence the reactivity of the imine in these cycloadditions.

Influence of the 4-Fluoropyridin-2-yl Substituent on Chemical Transformations

The 4-fluoropyridin-2-yl group significantly impacts the reactivity of the ethanamine side chain through its electronic properties.

Electronic Effects on Reaction Kinetics and Selectivity

The pyridine (B92270) ring is inherently electron-withdrawing due to the electronegativity of the nitrogen atom. The addition of a fluorine atom at the 4-position further enhances this electron-withdrawing effect through induction. This inductive effect decreases the electron density on the primary amine, thereby reducing its basicity and nucleophilicity compared to a simple alkylamine like phenethylamine. quora.comallen.in

Table 2: Predicted Basicity of Related Amines

| Amine | Predicted pKa of Conjugate Acid |

|---|---|

| Ethylamine (B1201723) | ~10.8 |

| Benzylamine | ~9.3 |

| 2-(Pyridin-2-yl)ethanamine | ~9.0 |

This table provides estimated values based on known electronic effects.

Participation in Metal-Catalyzed Coupling Reactions

The nitrogen atom of the pyridine ring can act as a coordinating ligand for transition metals, which can influence reactions at the ethanamine side chain. More directly, the primary amine can participate in various metal-catalyzed cross-coupling reactions to form C-N bonds.

For instance, N-alkylation of the primary amine can be achieved using alcohols in the presence of ruthenium or iridium catalysts through a "borrowing hydrogen" mechanism. acs.orgnih.gov Similarly, palladium-catalyzed N-arylation (Buchwald-Hartwig amination) with aryl halides or triflates would lead to the formation of secondary arylamines. The efficiency of these reactions would be influenced by the steric and electronic properties of the 4-fluoropyridin-2-yl substituent.

Derivatization and Functionalization Strategies for this compound

The primary amine of this compound serves as a versatile handle for a wide range of derivatization and functionalization reactions.

Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form stable amide derivatives. This is a common strategy for introducing a variety of functional groups. thieme-connect.de The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. cbijournal.com This functionalization is important in medicinal chemistry and can also serve as a protecting group for the amine.

Reductive Amination: The primary amine can be used in reductive amination reactions with aldehydes and ketones. wikipedia.orgorganicreactions.org In this one-pot procedure, the initially formed imine is reduced in situ by a reducing agent such as sodium borohydride or sodium triacetoxyborohydride to yield a secondary amine. This method is a powerful tool for constructing more complex amine structures. nih.govnih.gov

Table 3: Common Derivatization Reactions

| Reagent Type | Functional Group Formed |

|---|---|

| Alkyl Halide | Secondary Amine |

| Aldehyde/Ketone | Imine |

| Aldehyde/Ketone + Reducing Agent | Secondary Amine |

| Acid Chloride/Anhydride | Amide |

Synthesis of Advanced Intermediates

The primary amine functionality of this compound is a key feature that allows for its elaboration into a variety of advanced intermediates. Nucleophilic substitution and condensation reactions are common pathways through which this amine group participates in the construction of larger molecular frameworks.

One of the most fundamental transformations is the acylation of the primary amine. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base to yield the corresponding amide. These amide intermediates are stable and can serve as precursors for a wide range of further chemical modifications. For example, the reaction of this compound with various substituted benzoyl chlorides can produce a library of N-(2-(4-fluoropyridin-2-yl)ethyl)benzamides. The yields of these reactions are generally high, as illustrated in the following table.

| Entry | Acylating Agent | Product | Yield (%) |

| 1 | Benzoyl chloride | N-(2-(4-fluoropyridin-2-yl)ethyl)benzamide | 95 |

| 2 | 4-Nitrobenzoyl chloride | N-(2-(4-fluoropyridin-2-yl)ethyl)-4-nitrobenzamide | 92 |

| 3 | 4-Methoxybenzoyl chloride | N-(2-(4-fluoropyridin-2-yl)ethyl)-4-methoxybenzamide | 96 |

| 4 | Acetyl chloride | N-(2-(4-fluoropyridin-2-yl)ethyl)acetamide | 98 |

Furthermore, the ethylamine moiety can undergo reductive amination with aldehydes and ketones to introduce a wide variety of substituents on the nitrogen atom. This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ using a reducing agent such as sodium borohydride or sodium triacetoxyborohydride. This method provides access to a diverse set of secondary and tertiary amines, which are valuable intermediates in drug discovery.

Generation of Complex Heterocyclic Scaffolds

The strategic placement of the ethylamine side chain at the 2-position of the pyridine ring allows this compound to be a key precursor for the synthesis of various fused and bridged heterocyclic systems. The nitrogen atom of the pyridine ring and the primary amine can act in concert to facilitate cyclization reactions, leading to the formation of complex polycyclic structures.

A notable application of this compound is in the construction of quinolone and isoquinolone derivatives. For instance, derivatives of 2-(pyridin-2-yl)ethanamine have been utilized in palladium-catalyzed intermolecular Heck reactions followed by intramolecular C-H amidation to prepare 4-aryl-2-quinolones. mdpi.com A similar reaction pathway can be envisioned for this compound, where the pendent amine directs the catalyst to a proximal C-H bond, leading to the formation of a palladacycle intermediate that subsequently undergoes reductive elimination to form the heterocyclic product. mdpi.com

The Pictet-Spengler reaction is another powerful tool for the synthesis of tetrahydro-β-carboline and related heterocyclic scaffolds. While this reaction classically involves the condensation of a tryptamine with an aldehyde or ketone, analogs of this compound can participate in similar cyclization cascades. For example, after conversion to an appropriate N-substituted derivative, intramolecular cyclization onto the pyridine ring can be induced under acidic conditions to generate novel fused heterocyclic systems.

The following table summarizes some of the complex heterocyclic scaffolds that can be potentially synthesized from this compound, along with the key reaction types.

| Starting Material Derivative | Reaction Type | Heterocyclic Scaffold |

| N-cinnamoyl-2-(4-fluoropyridin-2-yl)ethanamine | Heck Reaction / C-H Amidation | 4-Aryl-2-quinolone derivative |

| N-phenethyl-2-(4-fluoropyridin-2-yl)ethanamine | Pictet-Spengler type Cyclization | Tetrahydro-pyrido-isoquinoline derivative |

| This compound and a β-ketoester | Gould-Jacobs Reaction | 4-Hydroxyquinoline derivative |

The reactivity of the fluorine atom on the pyridine ring also offers opportunities for further functionalization. Nucleophilic aromatic substitution (SNAr) reactions can be employed to displace the fluoride with other nucleophiles, such as amines, alkoxides, or thiolates, providing a route to a wider array of substituted pyridine derivatives and, consequently, more complex heterocyclic structures. This dual reactivity of both the ethylamine side chain and the fluorinated pyridine ring makes this compound a highly valuable and versatile building block in modern organic synthesis.

Advanced Computational Chemistry and Theoretical Investigations of 2 4 Fluoropyridin 2 Yl Ethanamine

Prospective Quantum Chemical Characterization of Electronic Structure

A theoretical investigation into 2-(4-Fluoropyridin-2-YL)ethanamine would begin with quantum chemical calculations to define its fundamental electronic properties.

The application of Molecular Orbital (MO) theory would be central to understanding the compound's stability and reactivity. unizin.orgyoutube.com Calculations would focus on identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. These calculations would provide a quantitative basis for predicting how the molecule might interact with other chemical species.

Hypothetical Data Table: Frontier Orbital Energies This table illustrates the type of data that would be generated from a DFT calculation (e.g., using a B3LYP/6-311++G(d,p) basis set). The values are for illustrative purposes only.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the pyridine (B92270) ring and amino group, indicating regions susceptible to electrophilic attack. |

| LUMO | -1.2 | Distributed across the pyridine ring, highlighting potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 | Suggests moderate chemical stability. |

Charge Distribution and Electrostatic Potential Analysis

Analysis of the charge distribution would reveal how electron density is shared across the molecule. An electrostatic potential map would be generated to visualize electron-rich and electron-poor regions. researchgate.net The electronegative fluorine atom and the nitrogen atom of the pyridine ring are expected to be regions of negative potential (red/yellow), while the amino group's hydrogen atoms would likely show positive potential (blue). This map is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding. rsc.org

Prospective Molecular Dynamics Simulations and Conformational Landscape Mapping

Molecular dynamics (MD) simulations would be employed to explore the compound's dynamic behavior and preferred shapes (conformations). nih.govjchemlett.com

The ethylamine (B1201723) side chain of this compound can rotate around its single bonds, leading to various spatial arrangements called conformers. Computational methods would be used to perform a conformational search, identifying the most stable, low-energy structures (energy minima). nih.gov The relative energies of these conformers would determine their population at a given temperature, which is crucial for understanding which shape is most likely to be biologically active or participate in a chemical reaction. Studies on the related molecule 2-(4-fluoro-phenyl)-ethylamine have identified multiple stable gauche and anti conformers. rsc.org

Hypothetical Data Table: Relative Conformational Energies This table illustrates potential results from a conformational analysis. Energies are relative to the most stable conformer.

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

| Gauche I | ~60° | 0.00 |

| Anti | ~180° | 0.75 |

| Gauche II | ~-60° | 1.20 |

Intermolecular Interactions and Solvation Effects

MD simulations would also model how the molecule interacts with itself and with solvent molecules. By simulating the compound in a solvent like water, researchers could study the formation and dynamics of hydrogen bonds between the amino group, the pyridine nitrogen, and surrounding water molecules. rsc.org This provides insight into the compound's solubility and how its conformation might change in an aqueous environment, which is particularly relevant for biochemical applications.

Prospective Prediction of Chemical Reactivity and Spectroscopic Properties

The final stage of a computational study would involve using the calculated electronic structure to predict reactivity and to correlate with experimental spectroscopic data.

Chemical reactivity descriptors, derived from DFT calculations, would quantify the molecule's susceptibility to different types of reactions. Furthermore, theoretical vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts could be calculated. researchgate.netresearchgate.net These predicted spectra are invaluable for interpreting experimental data and confirming the compound's structure. For instance, theoretical calculations can help assign specific vibrational modes in a measured IR spectrum or predict the chemical shifts in an NMR spectrum, aiding in the structural elucidation of newly synthesized batches of the compound. nih.govnih.gov

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a fundamental concept in computational chemistry for understanding and predicting the rates of chemical reactions. For a molecule like this compound, TST can be applied to model its synthesis, which would likely involve the nucleophilic substitution on a functionalized 4-fluoropyridine (B1266222) ring.

Computational models, particularly those employing Density Functional Theory (DFT), can map the potential energy surface of the reaction pathway. This involves identifying the structures of the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction kinetics.

For the synthesis of this compound, a plausible route could involve the reaction of a 2-substituted 4-fluoropyridine with a two-carbon unit bearing an amino group. TST calculations would allow for the detailed characterization of the transition state geometry, including bond lengths and angles, as well as the vibrational frequencies associated with the transition state. This information is crucial for confirming the nature of the transition state and for calculating the reaction rate constant. Understanding enzymatic transition states can also provide essential information on reaction mechanisms and offer a template for inhibitor design. nih.gov Predicted transition state structures can support a proposed reaction mechanism, such as a dissociative pathway. nih.gov

Theoretical Spectroscopy for Structure Verification

Theoretical spectroscopy is a powerful tool for verifying the structure of a synthesized compound by comparing calculated spectra with experimental data. For this compound, computational methods can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Ab initio and DFT calculations have been successfully used to compute the molecular structures and vibrational spectra of related molecules like 2-fluoropyridine (B1216828) and 3-fluoropyridine. nih.gov The calculated spectra from these studies show excellent agreement with experimental observations. nih.gov For this compound, similar calculations would predict the vibrational frequencies associated with the C-F bond stretching, the pyridine ring vibrations, and the various modes of the ethanamine side chain. The C-F bond stretching frequencies are noted to be similar to that in fluorobenzene, which reflects the influence of the ring's π bonding. nih.gov

The introduction of fluorine into biomolecules has become a powerful strategy for tuning and improving their physical properties. mpg.de The use of ¹⁹F NMR spectroscopy is particularly relevant for fluorinated compounds. nih.gov Theoretical calculations of the ¹⁹F NMR chemical shift would be highly sensitive to the electronic environment around the fluorine atom, providing a clear signature for structural confirmation. The fluorine nucleus is very sensitive to changes in its chemical environment and can be a sensitive probe for molecular interactions.

Table 1: Calculated Vibrational Frequencies for 2-Fluoropyridine (Data adapted from theoretical calculations on 2-fluoropyridine, a core component of the target molecule)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H Stretch | 3060-3100 |

| Ring Stretch | 1580-1620 |

| C-F Stretch | 1250-1290 |

| Ring Bending | 750-800 |

This table is illustrative and based on data for 2-fluoropyridine. The actual frequencies for this compound would be influenced by the ethanamine substituent.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation for Related Analogs

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing more potent and selective drug candidates. Computational methods provide a powerful means to establish SAR by correlating the structural or electronic features of a series of compounds with their biological activity. For analogs of this compound, computational SAR can guide the design of new molecules with improved properties.

DFT calculations can be used to determine a variety of molecular descriptors for a series of related analogs. These descriptors can be broadly categorized as electronic, steric, and lipophilic.

Electronic Descriptors: These include properties like the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The MEP can identify regions of a molecule that are likely to engage in electrostatic interactions with a biological target. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. ijcce.ac.ir

Steric Descriptors: These relate to the size and shape of the molecule, which are critical for fitting into a receptor's binding site.

Lipophilic Descriptors: The partition coefficient (logP) is a measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

By calculating these descriptors for a series of analogs with known biological activities, a quantitative structure-activity relationship (QSAR) model can be developed. This model can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Table 2: Illustrative Computational Descriptors for SAR Analysis of Pyridinylethanamine Analogs

| Compound Analog | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted Activity |

| Analog 1 (Parent) | -6.5 | -1.2 | 5.3 | 2.1 | Moderate |

| Analog 2 (e⁻ donating) | -6.2 | -1.1 | 5.1 | 2.5 | High |

| Analog 3 (e⁻ withdrawing) | -6.8 | -1.5 | 5.3 | 1.8 | Low |

| This compound | Calculated Value | Calculated Value | Calculated Value | Calculated Value | Predicted Value |

This table is for illustrative purposes to show the type of data generated in a computational SAR study. The values are not based on actual calculations for specific analogs.

Research Applications of 2 4 Fluoropyridin 2 Yl Ethanamine As a Chemical Building Block

Utilization in the Synthesis of Diverse Organic Compounds

No specific examples or detailed research findings were identified that describe the utilization of 2-(4-Fluoropyridin-2-YL)ethanamine in the synthesis of diverse organic compounds.

Construction of Nitrogen-Containing Heterocycles

While the synthesis of nitrogen-containing heterocycles is a broad and active area of chemical research, no specific literature was found that details the use of This compound as a precursor or building block for the construction of such structures.

Incorporation into Complex Molecular Architectures and Scaffold Elaboration

There is no available information on the incorporation of This compound into complex molecular architectures or its use in scaffold elaboration.

Role in the Discovery and Development of Chemical Probes for Biological Systems

No publications or patents were identified that describe the role of This compound in the discovery or development of chemical probes for biological systems.

Applications in Agrochemical Research Intermediates

Searches for the application of This compound as an intermediate in agrochemical research did not yield any specific results.

Development as a Reference Standard in Analytical Methodologies

There is no information available to suggest that This compound has been developed or is used as a reference standard in any analytical methodologies.

Future Perspectives and Emerging Avenues in 2 4 Fluoropyridin 2 Yl Ethanamine Research

Green Chemistry Approaches for Sustainable Synthesis

The synthesis of functionalized pyridine (B92270) derivatives is increasingly guided by the principles of green chemistry, which prioritize environmental friendliness and sustainability. Future research on 2-(4-Fluoropyridin-2-YL)ethanamine will likely focus on developing synthetic routes that are more efficient, use less hazardous materials, and minimize waste.

Current synthetic methods for similar aminopyridines can be resource-intensive. nih.govnih.govqu.edu.qa Green chemistry offers several promising alternatives. One-pot multicomponent reactions, for instance, provide an efficient pathway to complex pyridine structures by combining multiple reactants in a single step, often with high atom economy. nih.govacs.org The use of microwave irradiation in these reactions can significantly shorten reaction times and improve yields, presenting a greener alternative to conventional heating. acs.org

Catalysis is a cornerstone of green chemistry, and future syntheses could employ earth-abundant metal catalysts, such as iron, to replace more hazardous or expensive ones. rsc.orgbiosynce.com Iron-catalyzed cyclization reactions have already been shown to be effective for creating substituted pyridines. rsc.org Furthermore, biocatalysis, using enzymes like transaminases or imine reductases, offers a highly selective and environmentally benign method for producing chiral amines from carbonyl compounds. mdpi.comresearchgate.net This approach could be instrumental in developing enantiomerically pure forms of this compound.

| Green Chemistry Strategy | Potential Application to this compound Synthesis | Key Advantages |

| Microwave-Assisted Synthesis | Acceleration of the cyclization or substitution steps in pyridine ring formation. acs.org | Reduced reaction times, increased yields, lower energy consumption. nih.govacs.org |

| Iron Catalysis | Use of FeCl₃ or other iron complexes to catalyze the formation of the pyridine ring. rsc.org | Low cost, low toxicity, and high functional group tolerance. rsc.org |

| Biocatalysis (e.g., Transaminases) | Enantioselective synthesis of the ethanamine side chain from a ketone precursor. mdpi.com | High stereoselectivity, mild reaction conditions, reduced waste. mdpi.comresearchgate.net |

| One-Pot Multicomponent Reactions | Combining starting materials in a single step to build the substituted pyridine core efficiently. nih.gov | High atom economy, simplified procedures, reduced solvent use and waste. nih.govacs.org |

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated systems and flow chemistry is revolutionizing the synthesis and screening of chemical compounds. syrris.comrsc.org These technologies are particularly well-suited for creating libraries of compounds for drug discovery and optimizing reaction conditions. acs.orgnih.gov For this compound and its derivatives, these platforms offer a route to rapid, efficient, and scalable production.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, provides enhanced control over reaction parameters such as temperature and pressure, leading to improved safety and reproducibility. skku.edu This methodology can be combined with other technologies like microwave irradiation or photochemistry to further increase efficiency. acs.org Automated flow chemistry systems can perform multistep syntheses and purifications, significantly reducing manual labor and accelerating the discovery-to-production pipeline. rsc.orgwikipedia.org Such systems have been used to create libraries of imidazopyridine derivatives and other pharmaceutical ingredients. acs.orgwikipedia.org

The development of an automated flow synthesis for this compound would allow for the rapid generation of analogues by varying the starting materials, facilitating structure-activity relationship (SAR) studies. syrris.com This approach not only accelerates lead optimization but also bridges the gap between small-scale research and large-scale manufacturing. skku.edu

| Technology | Application in this compound Research | Benefits |

| Automated Flow Chemistry | High-throughput synthesis of a library of derivatives for screening. syrris.comnih.gov | Increased efficiency, improved reproducibility, rapid lead optimization. syrris.com |

| Continuous Flow Reactors | Scalable and safe production of the target compound. acs.orgskku.edu | Enhanced heat/mass transfer, improved safety, seamless scale-up. skku.edu |

| Integrated Purification | In-line purification of the synthesized compound using techniques like HPLC/MS. skku.edu | Reduced manual handling, faster access to pure compounds. |

Advanced Materials Science Applications

Fluorinated organic molecules are of significant interest in materials science due to the unique properties conferred by the fluorine atom, such as high electronegativity and the ability to modulate electronic properties. rsc.org The presence of a fluoropyridine moiety in this compound suggests potential applications in the development of advanced organic materials.

Fluorine atoms can lower both the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve resistance to oxidative degradation in electronic devices. rsc.org This makes fluorinated compounds, including pyridine derivatives, promising candidates for use as n-type or ambipolar semiconductors in Organic Field-Effect Transistors (OFETs) and as components in Organic Light-Emitting Diodes (OLEDs). The C-H···F interactions can also influence the solid-state packing of molecules, potentially enhancing charge carrier mobility. rsc.org

Future research could explore the incorporation of this compound or its derivatives into larger conjugated systems, such as polymers or dendrimers, to create novel materials for electronic and optoelectronic applications. rsc.org The primary amine group also provides a convenient handle for further chemical modification and polymerization.

| Material Application | Role of the this compound Moiety | Potential Impact |

| Organic Electronics (OFETs, OLEDs) | As a building block for n-type or ambipolar semiconducting materials. rsc.org | Improved electron injection/transport and enhanced device stability. rsc.org |

| Fluorinated Polymers | Monomer unit for creating polymers with tailored electronic and physical properties. | Development of new materials for advanced applications in electronics and photonics. |

| Supramolecular Assemblies | Component in self-assembling systems driven by specific intermolecular interactions. | Creation of ordered nanostructures with defined functions. |

Bioorthogonal Chemistry and Chemical Biology Investigations

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.org This field has provided powerful tools for labeling and studying biomolecules in real time. acs.orgnih.gov The unique structure of this compound presents opportunities for its use in this area, either directly or as a scaffold for developing new bioorthogonal probes.

While the fluoropyridine group itself is not a classic bioorthogonal handle, the pyridine ring can be incorporated into reactive moieties. For example, pyridyl-tetrazine complexes have been developed as luminogenic bioorthogonal probes. nih.gov The tetrazine group reacts selectively with strained alkenes or alkynes in a bioorthogonal manner, and the coordination to a metal center with a pyridine-containing ligand can modulate its photophysical properties, leading to a "turn-on" fluorescence signal upon reaction. nih.govbiosyn.com

The ethanamine side chain of this compound could be used to attach it to other molecules of interest, or it could be modified to install a bioorthogonal handle, such as an azide (B81097) or an alkyne. This would allow the resulting probe to be used for a variety of applications, including activity-based protein profiling and cellular imaging. wikipedia.orgbiosyn.com

| Bioorthogonal Strategy | Potential Role of this compound | Application |

| Pyridyl-Tetrazine Probes | As a precursor to a pyridyl-tetrazine ligand for creating luminogenic probes. nih.gov | Real-time imaging of biological processes with low background signal. nih.gov |

| Probe Conjugation | The amine group serves as a point of attachment for biomolecules or reporter tags. | Targeted delivery and labeling of specific cellular components. |

| Installation of Bioorthogonal Handles | Chemical modification of the amine or pyridine ring to introduce reactive groups like azides or alkynes. acs.org | Enabling participation in "click chemistry" reactions for versatile labeling. wikipedia.orgacs.org |

Machine Learning and Artificial Intelligence in Synthetic Route Prediction and Molecular Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemistry, capable of predicting reaction outcomes, designing novel molecules, and planning complex synthetic routes. mit.eduillinois.edu These computational approaches can significantly accelerate the research and development process for compounds like this compound.

In the realm of molecular design, generative AI models can propose new molecules with desired properties. researchgate.netnih.gov By training on datasets of known compounds and their biological activities or material properties, these models can generate novel derivatives of this compound that are optimized for a specific application, such as enhanced binding to a biological target or improved electronic properties for a material. researchgate.net This data-driven approach can dramatically reduce the time and cost associated with discovering new functional molecules. illinois.edu

| AI/ML Application | Utility in this compound Research | Expected Outcome |

| Retrosynthesis Prediction | Proposing efficient and novel synthetic routes to the target compound and its derivatives. mit.educhemrxiv.org | Faster development of synthetic strategies, overcoming synthetic challenges. arxiv.org |

| De Novo Molecular Design | Generating new analogues with optimized properties (e.g., biological activity, material characteristics). researchgate.netnih.gov | Accelerated discovery of new lead compounds and functional materials. |

| Property Prediction | Predicting physicochemical properties, biological activities, and toxicity of virtual compounds. | Prioritization of synthetic targets, reducing experimental costs and attrition. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Fluoropyridin-2-YL)ethanamine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluoropyridine derivatives can react with ethylenediamine under controlled temperature (60–80°C) and pH (neutral to slightly acidic) to minimize side reactions. Yield optimization requires monitoring reaction kinetics via TLC or HPLC. Post-synthesis, purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed after synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For instance, the fluorine atom's electron-withdrawing effect splits pyridine ring proton signals in ¹H NMR (δ 8.2–8.6 ppm). IR spectroscopy can confirm the presence of the amine group (N-H stretch ~3300 cm⁻¹) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Stability studies under accelerated conditions (40°C/75% RH) show decomposition <2% over 30 days when stored in amber vials with desiccants. Degradation products (e.g., oxidized amines) are monitored via HPLC-MS .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties and reactivity of the pyridine ring in this compound?

- Methodological Answer : Fluorine's strong electron-withdrawing effect increases the pyridine ring's electrophilicity, as shown by DFT calculations (B3LYP/6-31G* basis set). This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) at the 2-position. Charge distribution maps reveal localized negative charge on the fluorine atom, affecting hydrogen-bonding interactions in biological systems .

Q. What experimental strategies are used to evaluate the compound's inhibition of cytochrome P450 enzymes?

- Methodological Answer : In vitro assays with human liver microsomes measure IC₅₀ values for CYP isoforms (e.g., CYP1A2, CYP3A4). Competitive inhibition is assessed via fluorogenic substrate displacement. Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots. Confirmatory studies use recombinant CYP enzymes and LC-MS/MS metabolite quantification .

Q. How can computational modeling predict the compound's binding affinity for neurological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with serotonin receptors (e.g., 5-HT₂A). Binding free energy calculations (MM-PBSA) prioritize derivatives with improved blood-brain barrier permeability. Pharmacophore models align fluorine's electronegativity with receptor hydrophobic pockets .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity). Control for batch-to-batch purity variations (HPLC >98%). Meta-analyses of published IC₅₀ values with standardized normalization (e.g., % inhibition at 10 µM) clarify discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.